molecular formula C13H15N3O3 B10894764 (3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)(morpholino)methanone

(3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)(morpholino)methanone

Cat. No.: B10894764
M. Wt: 261.28 g/mol
InChI Key: BCPLTMYKFPULBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)(morpholino)methanone is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of an isoxazole ring fused to a pyridine ring, with a morpholino group attached to the methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)(morpholino)methanone typically involves the condensation of N-hydroxy-3-(hydroxyamino)-3-iminopropanamide with acetylacetone in the presence of piperidine, resulting in the formation of the isoxazole-pyridine core . The morpholino group is then introduced through a nucleophilic substitution reaction, where the intermediate is treated with morpholine under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)(morpholino)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Morpholine, other amines or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)(morpholino)methanone is used as a building block for the synthesis of more complex molecules.

Biology

The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a candidate for drug development and biochemical assays .

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. It has been studied for its anticancer properties, where it acts as an inhibitor of specific kinases involved in cancer cell proliferation .

Industry

Industrially, the compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of (3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. In cancer research, it targets kinases involved in cell signaling pathways, leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)(morpholino)methanone is unique due to the presence of the morpholino group, which enhances its solubility and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry .

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

(3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C13H15N3O3/c1-8-7-10(11-9(2)15-19-12(11)14-8)13(17)16-3-5-18-6-4-16/h7H,3-6H2,1-2H3

InChI Key

BCPLTMYKFPULBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.